![molecular formula C5H6F6OS2 B14225833 1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol CAS No. 825628-56-6](/img/structure/B14225833.png)
1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and sulfanyl groups attached to a propanol backbone.
Preparation Methods
The synthesis of 1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol typically involves the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various synthetic routes, including the use of trifluoromethylating agents under controlled reaction conditions . Industrial production methods may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The trifluoromethyl groups can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol can be compared with other similar compounds, such as:
3-[(trifluoromethyl)sulfanyl]propan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1,3-bis-1,2,3-Triazol-1-yl-propan-2-ol: This compound contains triazole rings instead of trifluoromethyl groups, leading to different chemical properties and applications.
Properties
CAS No. |
825628-56-6 |
|---|---|
Molecular Formula |
C5H6F6OS2 |
Molecular Weight |
260.2 g/mol |
IUPAC Name |
1,3-bis(trifluoromethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H6F6OS2/c6-4(7,8)13-1-3(12)2-14-5(9,10)11/h3,12H,1-2H2 |
InChI Key |
WRZLACCDPIWQQO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CSC(F)(F)F)O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


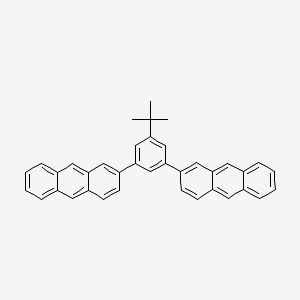
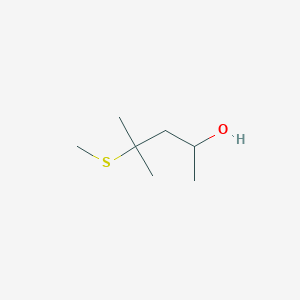
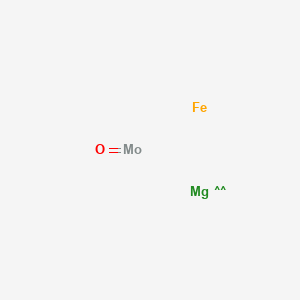
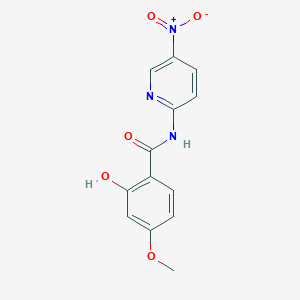

![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
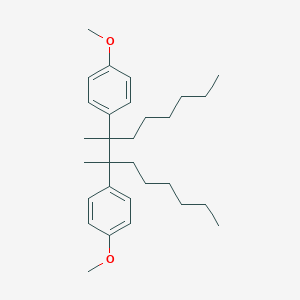
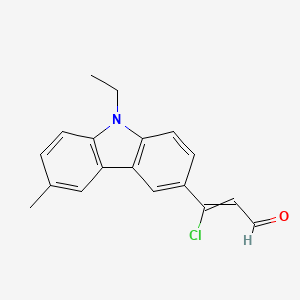
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
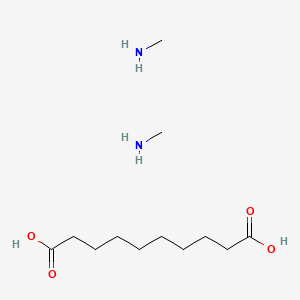
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
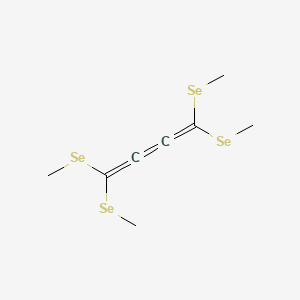
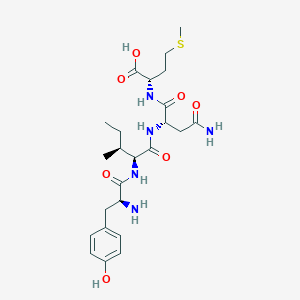
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
